Sulfo-NHS-Biotin

Übersicht

Beschreibung

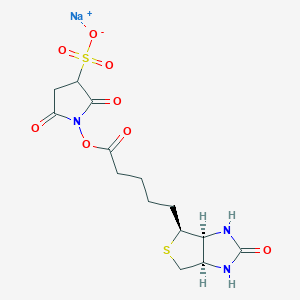

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt (also known as sulfosuccinimidyl biotin) is a water-soluble reagent commonly used for biotinylation. It is typically coupled to molecules containing primary amines, forming stable amide bonds. The empirical formula for this compound is C14H18N3NaO8S2, and its molecular weight is 443.43 g/mol .

Molecular Structure Analysis

The molecular structure of Biotin 3-sulfo-N-hydroxysuccinimide ester consists of a biotin moiety linked to an NHS ester group. The NHS ester allows for efficient coupling to primary amines in proteins, antibodies, or other molecules .

Chemical Reactions Analysis

Biotin 3-sulfo-N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reactivity makes it useful for labeling proteins, antibodies, and other biomolecules. The resulting biotinylated molecules can be detected using avidin or streptavidin-based detection systems .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Protein-Markierung

Sulfo-NHS-Biotin wird häufig für die Protein-Markierung verwendet . Es ist ein kurzkettiges, wasserlösliches Biotinylierungsreagenz zur Markierung von Antikörpern, Proteinen und anderen Molekülen, die primäre Amine besitzen . Dies ermöglicht die Biotinylierung von Antikörpern, um die Immobilisierung, Reinigung oder Detektion mit Streptavidin-Harzen oder -Sonden zu erleichtern .

Zell-Oberflächen-Markierung

Eine weitere wichtige Anwendung von this compound ist die Zell-Oberflächen-Markierung . Es biotinyliert nur Oberflächenproteine ganzer Zellen, da das negativ geladene Reagenz Zellmembranen nicht durchdringt . Diese spezifische Markierung von Zell-Oberflächenproteinen ist eine häufige Anwendung für diese einzigartigen wasserlöslichen und membranundurchlässigen Reagenzien .

Amin-reaktive Markierung

This compound ist amin-reaktiv . Es reagiert mit primären Aminen (-NH2), wie z. B. Lysinseitenketten oder den Amino-Termini von Polypeptiden . Diese Reaktion bildet permanente Amidbindungen, und der Spacerarm kann nicht gespalten werden .

Proteinreinigung

This compound wird für die Proteinreinigung verwendet . Die Biotinylierung von Proteinen ermöglicht die Isolierung von biotinylierten Proteinen aus komplexen Gemischen .

Detektion in ELISA-, Dot-Blot- oder Western-Blot-Anwendungen

Die biotinylierten Proteine können in ELISA-, Dot-Blot- oder Western-Blot-Anwendungen mit Hilfe von Streptavidin- oder Avidin-konjugierten Sonden nachgewiesen werden .

Untersuchung von Zellmembranproteinen

This compound wird zur Untersuchung der Expression und Regulation von Rezeptoren und Transportern verwendet . Es hilft bei der Unterscheidung von Plasmamembranproteinen von solchen, die in Organellenmembranen lokalisiert sind .

Wirkmechanismus

Target of Action

Sulfo-NHS-Biotin primarily targets proteins, antibodies, and other molecules that have primary amines .

Mode of Action

This compound operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are efficient in reacting with primary amino groups in alkaline buffers .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes . This process is particularly useful in the specific labeling of cell surface proteins .

Pharmacokinetics

The pharmacokinetics of this compound involve its solubility and cell permeability. The charged sulfo-NHS group increases the reagent’s water solubility compared to ordinary NHS-ester compounds .

Result of Action

The result of this compound’s action is the biotinylation of the target proteins. This allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylation is irreversible as it forms permanent amide bonds .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, its water solubility allows reactions to be performed in the absence of organic solvents such as DMSO or DMF . Furthermore, because it is charged by the sodium sulfonate group on the succinimidyl ring, it cannot permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt plays a crucial role in biochemical reactions by enabling the biotinylation of proteins, peptides, and other biomolecules. This compound interacts with primary amine groups on biomolecules, forming stable amide bonds. The biotinylated molecules can then be detected or captured using avidin or streptavidin, which have a high affinity for biotin. This interaction is widely used in various biochemical assays to enhance sensitivity and specificity .

Cellular Effects

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt influences various cellular processes by modifying proteins and peptides. The biotinylation of cell surface proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated receptors on the cell surface can alter signal transduction pathways, leading to changes in cellular responses. Additionally, biotinylation can be used to track and study the dynamics of specific proteins within cells .

Molecular Mechanism

The molecular mechanism of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a covalent bond between the biotin moiety and primary amine groups on target biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent modification allows for the subsequent binding of avidin or streptavidin to the biotinylated molecules, facilitating their detection and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that biotinylated proteins can retain their functionality for extended periods, although some degradation may occur, affecting the overall efficiency of biotinylation .

Dosage Effects in Animal Models

The effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in animal models vary with different dosages. At optimal dosages, the compound effectively biotinylates target proteins without causing significant toxicity. At high doses, there may be adverse effects such as cytotoxicity or immune responses. It is essential to determine the appropriate dosage to achieve the desired biotinylation while minimizing potential side effects .

Metabolic Pathways

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is involved in metabolic pathways related to protein modification and labeling. The biotinylation process does not significantly alter the metabolic flux or metabolite levels within cells. The biotinylated proteins can participate in various cellular processes, including signal transduction, protein-protein interactions, and enzymatic reactions .

Transport and Distribution

Within cells and tissues, Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is transported and distributed based on its interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, depending on the targeting signals present on the biotinylated molecules. This localization is crucial for studying the function and dynamics of specific proteins within different cellular contexts .

Subcellular Localization

The subcellular localization of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is determined by the targeting signals and post-translational modifications of the biotinylated proteins. These modifications can direct the biotinylated molecules to specific organelles or compartments within the cell, influencing their activity and function. Understanding the subcellular localization of biotinylated proteins is essential for elucidating their roles in various cellular processes .

Eigenschaften

IUPAC Name |

sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREOJRVDBCALEG-WCYHLEDJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N3NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194041-65-1, 119616-38-5 | |

| Record name | Sulfo-NHS-biotin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphosuccinimido biotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFO-NHS-BIOTIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sulfo-NHS-Biotin interact with its target?

A1: this compound reacts with primary amine groups, primarily those found on lysine residues exposed on the protein surface. [, , , ] This reaction forms a stable amide bond, covalently attaching biotin to the target protein. [, , , ]

Q2: What are the downstream effects of protein biotinylation with this compound?

A2: Biotinylation can be used for various downstream applications:

- Protein purification: Biotinylated proteins can be easily purified using avidin or streptavidin affinity chromatography. [, ]

- Protein detection: Biotinylated proteins can be detected with high sensitivity using avidin or streptavidin conjugated to enzymes (e.g., horseradish peroxidase) or fluorescent dyes. [, , ]

- Studying protein interactions: Biotinylated proteins can be used to identify interacting partners by pull-down assays followed by mass spectrometry. [, ]

- Assessing protein topology: this compound's membrane impermeability allows for selective labeling of cell surface proteins, providing insights into protein orientation and accessibility. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C16H20N4O9S2 and the molecular weight is 456.48 g/mol.

Q4: What are some applications of this compound under specific conditions?

A4: Researchers have successfully employed this compound for:

- Labeling live trypanosomes at 4°C for short incubation times to preserve their biological function. []

- Labeling red blood cells ex vivo for lifespan studies. [, ]

- Identifying surface proteins in bacteria and yeast. [, ]

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is not a catalyst. It acts as a labeling reagent by forming a stable covalent bond with primary amines.

Q6: Is there research on computational modeling or SAR studies for this compound?

A6: The provided research does not focus on computational modeling, SAR, stability and formulation of this compound. These aspects might be addressed in other studies focusing on optimizing its properties or developing derivatives with enhanced characteristics.

Q7: What information is available on the regulatory aspects, pharmacokinetics/pharmacodynamics, in vitro/in vivo efficacy, and resistance related to this compound?

A7: The provided research primarily focuses on this compound as a research tool for studying proteins and cellular processes. Information regarding its use as a therapeutic agent, along with associated regulatory aspects, PK/PD, in vivo efficacy, and resistance mechanisms, is not covered in these studies.

Q8: What can be concluded about the toxicological profile, drug delivery strategies, and use as a biomarker or diagnostic tool for this compound?

A8: The provided research does not delve into the potential toxicity, drug delivery strategies, or applications of this compound as a biomarker or diagnostic tool. While the research highlights its effectiveness in labeling specific proteins, further studies are necessary to explore its potential in these areas.

Q9: What analytical methods are commonly used to study this compound labeled proteins?

A9: Various techniques are used to analyze biotinylated proteins:

- SDS-PAGE and Western blotting: Used to separate and identify biotinylated proteins based on their molecular weight. Streptavidin conjugated to enzymes or fluorescent dyes allows for detection. [, , ]

- Mass Spectrometry: Used to identify the site of biotinylation and quantify the degree of modification. [, , ]

- Flow cytometry: Used to quantify the number of cells expressing specific biotinylated surface proteins. [, ]

- Immunofluorescence microscopy: Used to visualize the localization of biotinylated proteins within cells or tissues. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)